Structural Elucidation and Synthetic Profiling of 4-Bromo-7-fluoro-1-methyl-1H-indazole in Targeted Drug Discovery
Structural Elucidation and Synthetic Profiling of 4-Bromo-7-fluoro-1-methyl-1H-indazole in Targeted Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that serve as the backbone for next-generation therapeutics. Among these, 4-bromo-7-fluoro-1-methyl-1H-indazole has emerged as a highly privileged building block. This in-depth technical guide deconstructs the structural rationale, mechanistic utility, and synthetic methodologies associated with this molecule, providing a self-validating framework for researchers developing novel kinase inhibitors and targeted oncology agents.
Physicochemical Profiling & Structural Rationale
Before deploying a building block in a high-throughput synthesis campaign, it is critical to understand its fundamental properties and the causality behind its specific substitution pattern.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-bromo-7-fluoro-1-methyl-1H-indazole |
| CAS Number | 2090912-84-6[1] |
| Molecular Formula | C8H6BrFN2[2] |
| Molecular Weight | 229.05 g/mol [3] |
| SMILES | Cn1ncc2c(Br)ccc(F)c21 |
| InChI Key | MKFPYZJYAULDHU-UHFFFAOYSA-N[2] |
| Physical Form | Solid (Standard Purity: ≥97%)[2] |
| GHS Hazard Codes | H302, H315, H319 (Harmful if swallowed; Skin/Eye irritant)[2] |
The Causality of the Substitution Pattern
The architecture of 4-bromo-7-fluoro-1-methyl-1H-indazole is meticulously designed for late-stage functionalization and optimal target engagement:
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The Indazole Core: Acts as a bioisostere for indole and benzimidazole. It is a premier hinge-binding motif in kinase ATP pockets.
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N1-Methylation (The Tautomeric Lock): Unsubstituted 1H-indazoles exist in a dynamic tautomeric equilibrium with their 2H-isomers[4]. This flux complicates structure-activity relationship (SAR) models. Methylation at the N1 position permanently locks the molecule in the 1H-conformation, dictating a predictable hydrogen-bond acceptor vector via the N2 atom.
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C4-Bromination (The Diversification Handle): The bromine atom at the 4-position acts as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to rapidly append aryl or heteroaryl groups to probe the deep selectivity pockets of kinases[5].
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C7-Fluorination (Metabolic & Conformational Control): The highly electronegative fluorine atom lowers the pKa of the adjacent indazole nitrogens and blocks primary sites of CYP450-mediated oxidative metabolism. Furthermore, it introduces a strong dipole that influences the torsional angle of the molecule when bound to a protein target.
Mechanistic Role in Drug Discovery: Kinase Inhibition
Indazole derivatives are widely documented as potent inhibitors of atypical and understudied protein kinases. For instance, functionalized indazoles have shown exceptional efficacy as inhibitors of PKMYT1 (a kinase involved in DNA damage response and cell cycle regulation)[5] and Haspin/Clk4 (kinases overexpressed in various cancers)[6].
The mechanism relies on competitive binding within the ATP pocket. The locked N1-methyl indazole core anchors to the kinase hinge region via hydrogen bonding, while the functional groups appended at the C4 position extend into the hydrophobic selectivity pocket, preventing native ATP binding and halting downstream substrate phosphorylation.
Caption: Logical flow of ATP-competitive kinase inhibition driven by the indazole scaffold.
Synthetic Methodology & Workflow
The primary challenge in synthesizing 4-bromo-7-fluoro-1-methyl-1H-indazole is the regioselective N-alkylation of the 4-bromo-7-fluoro-1H-indazole precursor. Alkylation of indazoles inherently yields a mixture of N1 and N2 isomers depending on the base, solvent, and electrophile used[4].
Self-Validating Protocol: Regioselective N1-Methylation
Objective: Maximize the yield of the thermodynamic N1-methyl product over the kinetic N2-methyl product.
Step-by-Step Methodology:
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Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-bromo-7-fluoro-1H-indazole (1.0 eq).
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Solvent & Base Selection: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).
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Causality: K₂CO₃ is a mild base. Unlike Sodium Hydride (NaH), which generates a highly reactive "naked" indazolide anion leading to poor regiocontrol, K₂CO₃ operates under thermodynamic control, heavily favoring the less sterically hindered N1-alkylation.
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Alkylation: Cool the suspension to 0 °C using an ice bath. Dropwise, add Iodomethane (MeI) (1.2 eq).
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Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The N1-methyl isomer typically runs slightly higher (less polar) than the N2-methyl isomer.
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Quench & Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (to remove residual DMF), followed by brine.
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Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure 4-bromo-7-fluoro-1-methyl-1H-indazole.
Caption: Step-by-step synthetic workflow for the regioselective N1-methylation of indazole.
Experimental Validation & Analytical Characterization
To ensure scientific integrity, the synthesized batch must undergo rigorous analytical validation to confirm both purity and regiochemistry.
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Expected Readout: A single sharp peak at >97% UV purity (254 nm). The mass spectrum must show the characteristic bromine isotopic pattern (M and M+2 peaks of roughly equal intensity) at m/z [M+H]⁺ ≈ 229.0 and 231.0.
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1H-NMR & 2D NOESY (Nuclear Magnetic Resonance):
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Method: 400 MHz, CDCl₃ or DMSO-d₆.
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Self-Validating Regiochemistry: Standard 1H-NMR will show the N-methyl singlet around 4.0 ppm. To definitively prove N1-methylation over N2-methylation, a 2D NOESY experiment is mandatory. A spatial correlation (cross-peak) between the N-methyl protons and the C7-fluoro atom (or C7-proton if unfluorinated) confirms N1-alkylation. Conversely, a correlation with the C3-proton would indicate the undesired N2-isomer[4].
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References
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Title :2 Source : sigmaaldrich.com
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Title :3 Source : bldpharm.com
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Title :4 Source : benchchem.com
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Title :5 Source : google.com
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Title :6 Source : nih.gov
Sources
- 1. 4-bromo-7-fluoro-1-methyl-1H-indazole [2090912-84-6] | Chemsigma [chemsigma.com]
- 2. 4-bromo-7-fluoro-1-methyl-1H-indazole | 2090912-84-6 [sigmaaldrich.com]
- 3. 2633010-42-9|4-Bromo-5-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 4. 4-bromo-7-fluoro-2-methyl-2H-indazole | 2411637-93-7 | Benchchem [benchchem.com]
- 5. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 6. N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
